Ajmalicine(1+)

Description

Historical Context and Significance within Monoterpenoid Indole (B1671886) Alkaloid Research

Ajmalicine (B1678821), also known as raubasine (B4998273), is a monoterpenoid indole alkaloid historically isolated from plants of the Rauvolfia and Catharanthus genera. nih.govebi.ac.uk Its discovery and subsequent research have been pivotal in the broader field of monoterpenoid indole alkaloid (MIA) chemistry and biology. nih.gov The biosynthesis of ajmalicine involves a complex pathway starting from tryptophan and the monoterpene secologanin (B1681713), forming the key intermediate strictosidine (B192452). numberanalytics.com This pathway and the enzymes involved, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), have been extensively studied to understand the metabolic regulation of MIA production. nih.govresearchgate.netwikipedia.org The significance of ajmalicine research extends to its use as a precursor in the potential synthesis of more complex alkaloids and its role in understanding the chemical diversity and evolution of MIAs in the Apocynaceae family. ebi.ac.uknih.gov

Structural Framework and Stereochemical Considerations in Ajmalicine(1+)

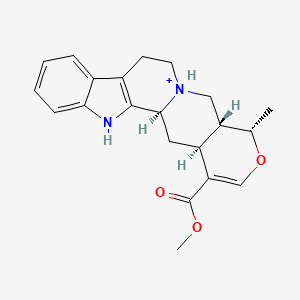

The chemical structure of ajmalicine (C₂₁H₂₄N₂O₃) is characterized by a pentacyclic framework, including an indole nucleus fused to a monoterpenoid unit. numberanalytics.com This intricate structure possesses several chiral centers, making its stereochemistry a critical aspect of its identity and biological function. numberanalytics.com The specific spatial arrangement of atoms, particularly the stereochemistry at various carbon atoms, distinguishes ajmalicine from its isomers and is crucial for its biological activity. acs.orgacs.org The conversion of (-)-tryptophan to (-)-ajmalicine has been achieved in a 15-step synthesis, highlighting the stereochemical control required to form the C(15)–C(20) bond. rsc.org The protonation of the tertiary nitrogen atom in the ajmalicine structure gives rise to the ajmalicine(1+) cation, a form relevant in physiological and various experimental conditions. ebi.ac.uk

Table 1: Chemical Properties of Ajmalicine

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 352.43 g/mol numberanalytics.com |

| Melting Point | 252-254 °C numberanalytics.com |

| Optical Rotation [α]D²⁰ | -60° (c = 1, chloroform) numberanalytics.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform (B151607) numberanalytics.com |

Current Research Landscape and Emerging Areas for Ajmalicine(1+)

Contemporary research on ajmalicine(1+) and its parent compound is multifaceted. A significant area of investigation is the metabolic engineering of plants and cell cultures to enhance ajmalicine production. mdpi.comnih.govnih.govnih.gov This includes studies on the effects of elicitors and nutrient medium composition on alkaloid yield. nih.govfrontiersin.org Furthermore, research continues to explore the enzymatic pathways of ajmalicine biosynthesis, with a focus on identifying and characterizing key enzymes and their regulatory mechanisms. nih.govresearchgate.netmdpi.com There is also growing interest in the total synthesis of ajmalicine and its analogues, which allows for the creation of novel compounds with potentially enhanced or different biological activities. rsc.orgdiva-portal.org Recent studies have also focused on developing analytical methods for the detection and quantification of ajmalicine in biological samples. biorxiv.org

Table 2: Recent Research on Ajmalicine

| Research Focus | Key Findings |

| Metabolic Engineering | Overexpression of certain genes in the TIA pathway can increase ajmalicine production in Catharanthus roseus cell cultures. mdpi.com |

| Biosynthesis | Tryptophan decarboxylase (TDC) has been identified as a key enzyme in the ajmalicine biosynthesis pathway in Rauvolfia verticillata. nih.govresearchgate.net |

| Synthetic Chemistry | A stereodivergent strategy has been developed for the synthesis of various corynantheine (B231211) and ipecac alkaloids, including precursors to ajmalicine. diva-portal.org |

| Analytical Chemistry | A FRET-based nanosensor has been developed for the real-time monitoring of ajmalicine flux in living cells. mdpi.com |

Defining the Scope of Academic Inquiry into Ajmalicine(1+)

The academic inquiry into ajmalicine(1+) is primarily centered on its chemistry, biosynthesis, and potential applications in biotechnology and medicinal chemistry. The scope includes:

Natural Product Chemistry: Isolation, purification, and structural elucidation of ajmalicine and related alkaloids from various plant sources. nih.govebi.ac.uk

Biosynthesis and Metabolic Engineering: Understanding the genetic and enzymatic regulation of the ajmalicine biosynthetic pathway and manipulating it to increase yields in plant cell cultures. mdpi.comresearchgate.net

Organic Synthesis: Developing novel synthetic and chemo-enzymatic strategies for the total synthesis of ajmalicine and its stereoisomers. rsc.orgdiva-portal.orgacs.org

Biochemical and Pharmacological Research: Investigating the interactions of ajmalicine with biological targets to understand its mechanism of action, without focusing on therapeutic dosage or administration. ebi.ac.ukcaymanchem.com

The research expressly avoids clinical recommendations, dosage information, and detailed safety or adverse effect profiles, maintaining a strict focus on the fundamental scientific aspects of the compound.

Structure

3D Structure

Properties

Molecular Formula |

C21H25N2O3+ |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1 |

InChI Key |

GRTOGORTSDXSFK-XJTZBENFSA-O |

Isomeric SMILES |

C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Canonical SMILES |

CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ajmalicine

Precursor Pathways in Plant Secondary Metabolism

The journey to ajmalicine (B1678821) begins with the convergence of two major metabolic routes: the shikimate pathway, which provides the indole (B1671886) moiety, and the terpenoid pathway, which supplies the monoterpene unit.

Methylerythritol Phosphate (B84403) (MEP) Pathway for Terpenoid Moiety Elucidation

The terpenoid precursor of ajmalicine, secologanin (B1681713), is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . hep.com.cnwikipedia.orguniv-tours.fr This pathway, localized in the plastids, utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate as initial substrates. hep.com.cnwikipedia.orgpeerj.com Through a series of seven enzymatic reactions, the MEP pathway generates isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal building blocks for all terpenoids. hep.com.cnresearchgate.net These C5 units are then used to synthesize the monoterpene secologanin. wikipedia.org The MEP pathway is a critical control point, with plant hormones like auxins and cytokinins influencing the expression of its genes and consequently, the production of the terpene moiety for TIA biosynthesis. phcogrev.com

Secologanin and Tryptamine (B22526) as Key Intermediates

The biosynthesis of ajmalicine hinges on the convergence of the two pathways described above, culminating in the production of tryptamine and secologanin . numberanalytics.comresearchgate.net These two molecules serve as the direct precursors for the formation of the central intermediate from which all monoterpenoid indole alkaloids are derived. researchgate.net Tryptamine provides the indole ring system, while secologanin, a secoiridoid monoterpene glucoside, contributes the terpenoid portion of the final alkaloid structure. researchgate.netnih.gov The availability of both tryptamine and secologanin is essential for the subsequent condensation reaction that marks the entry into the specific TIA biosynthetic pathway. pnas.org

Key Enzymatic Steps in Ajmalicine Biotransformation

Once the precursors are synthesized, a series of specific enzymatic reactions lead to the formation of ajmalicine. Two enzymes, in particular, play a central and indispensable role in the initial stages of this transformation.

Strictosidine (B192452) Synthase (STR) Activity and Regulation

The first committed step in the biosynthesis of ajmalicine and all other TIAs is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) . numberanalytics.comnih.govcjnmcpu.com This Pictet-Spengler reaction stereoselectively forms 3-α(S)-strictosidine, the universal precursor for the vast array of monoterpenoid indole alkaloids. wikipedia.org

STR is a highly specific enzyme, and its activity is a crucial regulatory point in the TIA pathway. mdpi.comcjnmcpu.com Studies involving the silencing of the STR gene have demonstrated its significant role in controlling the flux towards ajmalicine biosynthesis. mdpi.com The expression of the STR gene is subject to complex regulation by various factors, including plant hormones. For instance, jasmonates have been shown to upregulate STR expression, while auxins can downregulate it. wikipedia.orgoup.com The enzyme itself is localized in the vacuole, where the acidic environment is conducive to the condensation reaction. ajol.info

Strictosidine β-Glucosidase (SGD) Functionality

Following the formation of strictosidine, the next critical step is its deglycosylation, a reaction catalyzed by Strictosidine β-Glucosidase (SGD) . numberanalytics.comnih.gov This enzyme hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone. nih.govnih.gov This aglycone is the gateway to the diverse family of monoterpenoid indole alkaloids, as it can be rapidly converted into various intermediates, including cathenamine (B1202132), which is a direct precursor to ajmalicine. nih.govfrontiersin.orgrsc.org

SGD is located in the endoplasmic reticulum and its action is essential for the subsequent enzymatic steps leading to ajmalicine. nih.govgoogle.com The deglycosylation of strictosidine is a pivotal activation step, unleashing the reactivity of the molecule and allowing for the complex series of cyclizations and rearrangements that ultimately form the intricate structure of ajmalicine and related alkaloids. nih.gov The coordinated action of STR and SGD ensures the efficient channeling of precursors into the TIA biosynthetic pathway. nih.gov

Sarpagan Bridge Enzyme (SBE) and Related Cyclization/Aromatization Reactions

A pivotal step in the biosynthesis of sarpagan-type alkaloids, including the precursor to ajmaline (B190527), is the formation of the sarpagan bridge. This crucial cyclization is catalyzed by the Sarpagan Bridge Enzyme (SBE), a cytochrome P450 monooxygenase. researchgate.netnih.gov SBE facilitates the oxidative cyclization of 19E-geissoschizine, derived from strictosidine, to form polyneuridine (B1254981) aldehyde, a key intermediate in the sarpagan and ajmalan (B1240692) alkaloid pathways. unb.carsc.org This reaction involves the formation of a bond between C5 and C16 of the geissoschizine molecule. rsc.org

Interestingly, research has revealed that SBE possesses a dual catalytic function. Besides its cyclization activity, it can also catalyze the aromatization of tetrahydro-β-carboline alkaloids. nih.gov For instance, SBE can convert ajmalicine and its stereoisomer, tetrahydroalstonine (B1682762), into their corresponding aromatic β-carboline forms, serpentine (B99607) and alstonine, respectively. nih.gov This dual capability highlights the remarkable versatility of a single enzyme in directing metabolic flow towards different classes of alkaloids, depending on the substrate available. nih.gov The proposed mechanism suggests that SBE generates a dihydropyridinium intermediate which can then either undergo intramolecular cyclization or autoxidize to the aromatic β-carboline. nih.gov

Enzymes Downstream of Strictosidine in Ajmalicine Formation

The journey from strictosidine to ajmalicine involves a series of enzymatic transformations. Following the initial condensation of tryptamine and secologanin by Strictosidine Synthase (STR) to form strictosidine, the pathway proceeds as follows: unb.cagoogle.com

Strictosidine β-Glucosidase (SGD) : This enzyme is responsible for the deglycosylation of strictosidine, removing the glucose moiety to produce the highly reactive strictosidine aglycone. unb.cabiorxiv.org This step is considered an activation point for the downstream diversification of the MIA pathway. nsf.gov

Geissoschizine Synthase (GS) : This reductase acts on the unstable aglycone to produce 19E-geissoschizine. unb.ca

Cathenamine Reductase : Following the formation of cathenamine from the strictosidine aglycone, this enzyme catalyzes its reduction to yield ajmalicine. google.com

The pathway leading to ajmaline, a related alkaloid, shares early intermediates with ajmalicine and involves further enzymatic steps beyond polyneuridine aldehyde, including the actions of polyneuridine aldehyde esterase (PNAE) and vinorine (B1233521) synthase (VS). unb.ca

Genetic Regulation of Ajmalicine Biosynthesis in Medicinal Plants

The production of ajmalicine is tightly controlled at the genetic level, with a complex network of genes and transcription factors orchestrating the expression of the biosynthetic pathway.

Transcriptional Control of Pathway Genes (e.g., G10H, 10HGO, TDC, SLS, STR, SGD)

The expression of key genes in the ajmalicine biosynthetic pathway is a critical control point for its production. Studies have shown that the transcript levels of several genes are upregulated in response to various stimuli, such as elicitors like methyl jasmonate (MeJA). researchgate.net These genes encode enzymes that catalyze crucial steps in the pathway:

| Gene | Enzyme Name | Role in Pathway |

| G10H | Geraniol-10-Hydroxylase | An early enzyme in the terpenoid precursor branch. researchgate.net |

| 10HGO | 10-Hydroxygeraniol Oxidoreductase | Also involved in the early terpenoid pathway. frontiersin.org |

| TDC | Tryptophan Decarboxylase | Catalyzes the first committed step in the indole branch, converting tryptophan to tryptamine. researchgate.netresearchgate.net |

| SLS | Secologanin Synthase | Involved in the formation of secologanin, the terpenoid precursor. frontiersin.orgresearchgate.net |

| STR | Strictosidine Synthase | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. mdpi.comresearchgate.netresearchgate.net |

| SGD | Strictosidine β-Glucosidase | Deglycosylates strictosidine, a key activation step. nsf.govresearchgate.netresearchgate.net |

Influence of Transcription Factors (e.g., ORCA3, ZCTs) on Alkaloid Accumulation

The coordinated expression of pathway genes is governed by a hierarchy of transcription factors (TFs). Among the most studied are the Octadecanoid-derivative Responsive Catharanthus AP2-domain (ORCA) proteins and the Zinc finger-C. roseus Transcription factors (ZCTs) .

ORCA3 : This AP2/ERF family transcription factor is a key positive regulator of MIA biosynthesis. nih.govmdpi.com Overexpression of ORCA3 has been shown to increase the transcript levels of several pathway genes, including AS, TDC, and STR, leading to enhanced accumulation of ajmalicine and other alkaloids. universiteitleiden.nlnih.gov

ZCTs (ZCT1, ZCT2, ZCT3) : These zinc finger proteins act as repressors, counteracting the positive regulation by ORCAs. universiteitleiden.nl They bind to the promoters of genes like STR and TDC, thereby downregulating their expression. universiteitleiden.nl

The interplay between these activating and repressing TFs creates a sophisticated regulatory network that fine-tunes alkaloid production in response to developmental and environmental cues. Other TFs like CrWRKY1 and CrMYC2 also play significant roles, with CrWRKY1 being a potential key factor in the root-specific accumulation of ajmalicine and serpentine. nih.govoup.com

Gene Silencing and Overexpression Studies for Pathway Elucidation

Genetic manipulation techniques have been instrumental in unraveling the complexities of the ajmalicine biosynthetic pathway.

Gene Silencing : Techniques like RNA-mediated gene silencing and virus-induced gene silencing (VIGS) have been used to knock down the expression of specific genes. mdpi.comnih.gov By observing the resulting changes in metabolite profiles, researchers can deduce the function of the silenced gene. For example, silencing six key TIA pathway genes (G10H, 10HGO, TDC, SLS, STR, and SDG) helped identify STR as a potential regulatory point in ajmalicine biosynthesis. mdpi.com Similarly, VIGS was crucial in identifying the gene for serpentine synthase by observing the accumulation of its substrate, ajmalicine, in silenced plants. nih.gov

Overexpression : Conversely, overexpressing specific genes can help identify rate-limiting steps and enhance the production of desired compounds. Overexpression of ORCA3 has been shown to boost ajmalicine levels. universiteitleiden.nl Co-overexpression of multiple genes, such as ORCA3 and G10H, can have a synergistic effect on alkaloid accumulation. nih.govoup.com

Metabolic Engineering Approaches for Enhanced Ajmalicine Production

The low abundance of ajmalicine in its natural sources has driven the development of metabolic engineering strategies to increase its production in both native plants and heterologous systems. mdpi.commdpi.com These approaches aim to overcome the limitations of traditional cultivation and extraction.

Metabolic engineering efforts focus on several key areas:

Overexpression of key biosynthetic genes : As demonstrated by the overexpression of ORCA3 and G10H, increasing the levels of crucial enzymes can boost alkaloid production. nih.gov

Co-expression of multiple genes : To avoid the creation of new bottlenecks, it is often necessary to overexpress several genes in the pathway simultaneously. mdpi.com

Engineering transcription factors : Manipulating the expression of regulatory TFs like ORCA3 can globally upregulate the entire pathway, leading to a more balanced increase in metabolic flux. oup.com

Heterologous production : A promising strategy involves transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (baker's yeast). mdpi.com This allows for large-scale, controlled fermentation-based production. Significant progress has been made in this area, with one study reporting an ajmalicine titer of 61.4 mg/L in an engineered yeast strain through optimization of the iridoid pathway. mdpi.com

These metabolic engineering strategies, informed by a deep understanding of the biosynthetic pathway and its regulation, hold immense potential for the sustainable and cost-effective production of ajmalicine and other valuable plant-derived pharmaceuticals. mdpi.comscilit.comnih.gov

Strategies in Homologous Plant Systems (e.g., Catharanthus roseus hairy roots and cell suspension cultures)

Catharanthus roseus hairy root and cell suspension cultures are primary homologous systems for studying and producing ajmalicine. Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and capacity to produce significant levels of bioactive compounds, including ajmalicine. pakbs.org These cultures can generate substantial biomass in hormone-free media, making them a reliable platform for secondary metabolite biosynthesis. pakbs.org

Cell suspension cultures of C. roseus also serve as a crucial model for investigating the hormonal regulation of ajmalicine production. thieme-connect.com For instance, the removal of the auxin 2,4-dichlorophenoxyacetic acid (2,4-D) is a prerequisite for initiating alkaloid accumulation, which can be further enhanced by the addition of cytokinins. thieme-connect.com Over-expression of genes like strictosidine synthase (STR) in hairy root cultures has been shown to double the accumulation of ajmalicine. researchgate.net Co-overexpression of genes from the methylerythritol phosphate (MEP) pathway, such as those encoding 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate synthase (MECS), along with STR, leads to even higher yields, indicating an increased metabolic flux towards ajmalicine. researchgate.netebi.ac.uk

Heterologous Expression Systems for Pathway Reconstruction

To overcome the limitations of plant-based systems, researchers have turned to heterologous expression systems, such as yeast, for pathway reconstruction. The de novo production of strictosidine, a key precursor to ajmalicine, has been successfully achieved in yeast. mdpi.com This approach allows for the controlled expression of specific pathway genes and the potential for large-scale, industrial production of ajmalicine and other terpenoid indole alkaloids (TIAs).

Fluxomic Analysis for Rate-Limiting Step Identification

Metabolic flux analysis is a powerful tool for understanding the flow of metabolites through the complex TIA pathway and identifying rate-limiting steps. mdpi.comresearchgate.netnih.govglobalauthorid.com By using genetically encoded FRET-based nanosensors for ajmalicine (FLIP-Ajn), researchers can monitor ajmalicine levels in real-time within living cells. mdpi.comnih.gov

In one study, six key genes in the TIA pathway (G10H, 10HGO, TDC, SLS, STR, and SDG) were silenced in C. roseus cell suspension cultures. mdpi.com By observing the resulting changes in ajmalicine flux, it was determined that the gene encoding strictosidine synthase (STR) is the most significant regulatory gene in ajmalicine biosynthesis. mdpi.com The order of regulatory activity for the studied genes was found to be STR > TDC > G10H > SDG > 10HGO > SLS. mdpi.com This knowledge is crucial for metabolic engineering efforts aimed at enhancing ajmalicine production. mdpi.com

Elicitation and Environmental Factors Influencing Ajmalicine Accumulation

The production of ajmalicine can be significantly influenced by various external stimuli known as elicitors, as well as by optimizing culture conditions.

Impact of Abiotic Elicitors (e.g., Methyl Jasmonate, Silver Nanoparticles, Glucose, Abscisic Acid)

Abiotic elicitors, which are non-biological in origin, can trigger defense responses in plants and enhance the production of secondary metabolites. rhhz.netnih.govupf.edu

Methyl Jasmonate (MeJA): This signaling molecule is a potent elicitor of TIA biosynthesis. dergipark.org.trmdpi.comsemanticscholar.org Adding MeJA to C. roseus cell cultures has been shown to increase ajmalicine production; however, the timing and dosage are critical. rhhz.netdergipark.org.tr For example, in hairy root cultures of Rhazya stricta, a 1.5-fold increase in ajmalicine was observed with 50 µM MeJA after five days. mdpi.com In C. roseus hairy root cultures, jasmonic acid addition led to an 80% increase in the specific yield of ajmalicine. nih.gov

Silver Nanoparticles (SNPs): These have also been used to induce secondary metabolite production. ekb.eg

Glucose: The concentration of the carbon source is a limiting factor. Low glucose concentrations have been correlated with high ajmalicine production levels. mdpi.com However, in some culture systems like compact callus clusters, increasing sucrose (B13894) concentration has led to higher yields of ajmalicine. mdpi.com

Abscisic Acid (ABA): This plant hormone can stimulate ajmalicine production. researchgate.net Treatment of Rauvolfia verticillata hairy roots with ABA enhanced ajmalicine content by up-regulating the expression of genes in the MEP pathway. researchgate.net

Table 1: Effect of Abiotic Elicitors on Ajmalicine Production

| Elicitor | Plant/Culture System | Concentration | Effect on Ajmalicine Production | Reference |

|---|---|---|---|---|

| Methyl Jasmonate | Catharanthus roseus cell cultures | 10 or 100 µM | 300% increase | |

| Jasmonic Acid | Catharanthus roseus hairy roots | Not specified | 80% increase in specific yield | nih.gov |

| Methyl Jasmonate | Rhazya stricta hairy roots | 50 µM | 1.5-fold increase | mdpi.com |

| Abscisic Acid | Rauvolfia verticillata hairy roots | 20 µM | Significant increase | researchgate.net |

Role of Biotic Elicitors and Microbial Association (e.g., Arbuscular Mycorrhizal Fungi, Endophytes)

Biotic elicitors are substances of biological origin that can also stimulate secondary metabolite production. mdpi.comrhhz.net

Arbuscular Mycorrhizal Fungi (AMF): Symbiotic relationships with AMF can enhance nutrient uptake and have been reported to increase alkaloid production in root organ cultures. mdpi.commdpi.comresearchgate.net

Endophytes: These are microorganisms that live within plant tissues without causing disease. mdpi.com Endophytic fungi isolated from C. roseus have been shown to significantly promote alkaloid accumulation when their cell extracts are used as elicitors in cell suspension cultures. mdpi.com For instance, culture filtrates from fungi like Micromucoris isabellina caused a dramatic increase in ajmalicine biosynthesis in C. roseus cell suspensions, producing up to 400 µg/L, whereas untreated cells produced only trace amounts. mdpi.comnih.gov Similarly, cell cultures treated with extracts from Trichoderma viride showed a 3-fold increase in ajmalicine content. rhhz.netresearchgate.net

Table 2: Effect of Biotic Elicitors on Ajmalicine Production

| Elicitor Source | Plant/Culture System | Effect on Ajmalicine Production | Reference |

|---|---|---|---|

| Micromucoris isabellina filtrate | Catharanthus roseus cell suspension | Up to 400 µg/L produced | mdpi.comnih.gov |

| Trichoderma viride extract | Catharanthus roseus cell suspension | 3-fold increase | rhhz.netresearchgate.net |

| Aspergillus niger extract | Catharanthus roseus cell suspension | 2-fold increase | rhhz.net |

| Fusarium moniliforme extract | Catharanthus roseus cell suspension | 2-fold increase | rhhz.net |

Optimization of Plant Cell and Tissue Culture Conditions for Ajmalicine Yield

Optimizing culture conditions is fundamental to maximizing ajmalicine production. fao.org

Medium Composition: The choice of basal medium significantly impacts alkaloid production. fao.org For instance, Murashige and Skoog (MS) medium is often found to be suitable for serpentine production in C. roseus. fao.org Supplementing the medium with precursors like loganin (B1675030) and tryptamine can lead to a 6.4-fold increase in ajmalicine. mdpi.com

Cell Density: High cell inoculum density can lead to increased ajmalicine production. mdpi.commdpi.com

pH and Temperature: The pH of the culture medium and the incubation temperature are critical. An optimal temperature of 27.5 °C has been identified for ajmalicine production in C. roseus cell suspension cultures. mdpi.comresearchgate.net

Aeration: Proper aeration and dissolved oxygen levels are crucial for maintaining the synthesis of secondary metabolites. researchgate.net

By combining these strategies—utilizing optimized culture systems, applying metabolic engineering techniques, and employing effective elicitation methods—the yield of ajmalicine can be substantially improved.

Pharmacological and Biological Activities of Ajmalicine: Mechanistic Insights

Receptor Interactions and Modulation

Alpha-Adrenergic Receptor Antagonism (α1- and α2-Adrenergic Receptor Specificity)

Ajmalicine (B1678821), an indole (B1671886) alkaloid, demonstrates notable activity as an antagonist of alpha-adrenergic receptors. ebi.ac.uk Its mechanism of action involves binding to these receptors without activating them, which in turn blocks the effects of endogenous and exogenous alpha-adrenergic agonists. ebi.ac.uk This antagonistic activity is particularly relevant in the context of cardiovascular regulation.

Structurally similar to compounds like yohimbine (B192690) and rauwolscine, ajmalicine exhibits a preferential antagonism for α1-adrenergic receptors over α2-adrenergic receptors. wikipedia.orgmedchemexpress.com This selectivity is a key factor in its physiological effects. The blockade of α1-adrenoceptors is the primary mechanism behind its hypotensive (blood pressure-lowering) properties. wikipedia.orgmedchemexpress.com In contrast, compounds that primarily block α2-adrenoceptors can sometimes lead to an increase in blood pressure.

Studies in pithed rats have demonstrated that ajmalicine effectively reduces the pressor response induced by the α1-adrenergic agonist phenylephrine. caymanchem.com This provides direct evidence of its α1-antagonistic activity in a physiological setting. Furthermore, ajmalicine has been shown to antagonize the effects of noradrenaline at postsynaptic alpha-adrenoceptors. medchemexpress.com It also blocks the inhibitory effects of clonidine, an α2-adrenergic agonist. medchemexpress.com This dual antagonism, with a preference for α1 sites, characterizes its pharmacological profile. medchemexpress.com

Binding Affinity Studies at Adrenergic Receptors

Binding affinity studies have quantified the interaction of ajmalicine with various adrenergic receptor subtypes. These studies reveal a high affinity for several of these receptors, providing a molecular basis for its observed pharmacological effects.

The binding affinity of ajmalicine for the α1-adrenergic receptor has been reported to be 3.30 nM. wikipedia.org More detailed investigations have determined its affinity for different α2-adrenergic receptor subtypes, with Ki values of 8.2 nM for α2A, 14.5 nM for α2B, and 5.0 nM for α2C. caymanchem.comncats.io The Ki value for the α2D subtype was found to be 289 nM. caymanchem.com These values indicate a strong binding interaction, particularly with the α1, α2A, α2B, and α2C subtypes.

In comparative studies with other kratom alkaloids, ajmalicine, along with tetrahydroalstonine (B1682762), showed higher binding affinities for α2A, α2B, and α2C receptors, with Ki values in the submicromolar range (18–65 nM), as compared to tetracyclic kratom alkaloids which had Ki values in the micromolar range. nih.gov This suggests that the structural characteristics of ajmalicine are critical for its binding to these receptors. nih.gov

| Receptor Subtype | Binding Affinity (Ki) |

| α1-Adrenergic | 3.30 nM |

| α2A-Adrenergic | 8.2 nM |

| α2B-Adrenergic | 14.5 nM |

| α2C-Adrenergic | 5.0 nM |

| α2D-Adrenergic | 289 nM |

Investigations into Benzodiazepine (B76468) Receptor Ligand Interactions

While ajmalicine is primarily known for its adrenergic receptor activity, some research has explored its interaction with other receptor systems. Notably, its stereoisomer, mayumbine (B41145) (19-epi-ajmalicine), has been identified as a ligand for the benzodiazepine receptor. mpg.denih.govresearchgate.net Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor complex, and ligands for these sites can have sedative, anxiolytic, and anticonvulsant effects. core.ac.uk

The distinct pharmacological activities of these two stereoisomers highlight the importance of stereochemistry in determining the biological targets of a molecule. researchgate.net While mayumbine interacts with benzodiazepine receptors, ajmalicine's primary pharmacological actions are attributed to its antagonism of adrenergic receptors. mpg.deresearchgate.net

Enzyme Inhibition Studies

Cytochrome P450 (CYP2D6) Enzyme Inhibition Mechanisms

Ajmalicine has been identified as a very potent inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of numerous drugs. wikipedia.orgjst.go.jpcapes.gov.br The inhibition of CYP2D6 can lead to significant drug-drug interactions, altering the pharmacokinetic profiles of co-administered medications. nih.gov

In a study investigating the CYP2D6 inhibitory constituents of Catharanthus roseus, ajmalicine demonstrated very potent inhibitory activity with an IC50 value of 0.0023 µM. jst.go.jpcapes.gov.brnih.gov This indicates that a very low concentration of ajmalicine is required to inhibit 50% of the enzyme's activity.

Further mechanistic studies revealed that ajmalicine's inhibition of CYP2D6 is reversible and not mechanism-based. jst.go.jpcapes.gov.brebi.ac.uk This means that the inhibition is not time-dependent and does not involve an irreversible inactivation of the enzyme. jst.go.jpcapes.gov.br In contrast, another alkaloid, serpentine (B99607), was found to be a mechanism-based inhibitor of CYP2D6. jst.go.jpcapes.gov.br

| Compound | CYP2D6 Inhibition (IC50) | Inhibition Mechanism |

| Ajmalicine | 0.0023 µM | Reversible, Not mechanism-based |

| Serpentine | 3.51 µM | Mechanism-based, Irreversible |

Beta-site APP Cleaving Enzyme 1 (BACE-1) Inhibition in Neurodegenerative Models (In Vitro)

In the context of neurodegenerative diseases such as Alzheimer's, the enzyme Beta-site APP Cleaving Enzyme 1 (BACE-1) is a key therapeutic target. mdpi.com BACE-1 is involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. mdpi.com

In vitro studies have shown that ajmalicine can inhibit BACE-1 activity in a concentration-dependent manner. mdpi.comnih.govresearchgate.net In one study, ajmalicine demonstrated a maximum inhibition of BACE-1 activity of 69% at a concentration of 50 µM. mdpi.com This was found to be more potent than the inhibition by reserpine (B192253) at the same concentration (47%). mdpi.com This suggests that ajmalicine has the potential to act as a BACE-1 inhibitor, which could be relevant for the development of therapies for Alzheimer's disease. mdpi.comnih.govresearchgate.net

| Compound | Concentration | BACE-1 Inhibition |

| Ajmalicine | 25 µM | Statistically significant |

| 50 µM | 69% | |

| 100 µM | Statistically significant | |

| Reserpine | 50 µM | 47% |

Monoamine Oxidase-B (MAO-B) Inhibition in Neurodegenerative Models (In Vitro)

Ajmalicine has demonstrated notable inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov In vitro studies have shown that ajmalicine can inhibit MAO-B in a concentration-dependent manner. nih.govnih.gov At a concentration of 10 µM, ajmalicine exhibited significant inhibition of the MAO-B enzyme, with a potency comparable to its companion alkaloid, reserpine. semanticscholar.org Specifically, ajmalicine and reserpine showed 83% and 82% inhibition, respectively, at this concentration. semanticscholar.org

The overactivity of MAO-B is linked to the generation of amyloid plaques, a hallmark of Alzheimer's disease, through the cleavage of the amyloid precursor protein. uniroma1.it By inhibiting MAO-B, ajmalicine may help to mitigate the production of neurotoxic substances and reduce oxidative stress, both of which contribute to neuronal damage. researchgate.net The potential of MAO-B inhibitors in the treatment of neurodegenerative disorders is an active area of research, with studies suggesting that they can offer neuroprotective effects. uniroma1.itnih.gov

Cholinesterase Inhibition Profiles (Acetylcholinesterase and Butyrylcholinesterase) (In Vitro)

Ajmalicine has been investigated for its ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of Alzheimer's disease. explorationpub.commdpi.com

In vitro assays have revealed that ajmalicine acts as a cholinesterase inhibitor, although it is less potent than its fellow Rauwolfia serpentina alkaloid, reserpine. mdpi.comnih.gov While reserpine is a potent dual cholinesterase inhibitor, ajmalicine also demonstrates inhibitory activity against both AChE and BChE in a concentration-dependent manner. mdpi.comnih.govnih.gov The inhibition of both AChE and BChE is considered beneficial, as BChE can compensate for AChE's activity in the brain, particularly in later stages of Alzheimer's disease. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Ajmalicine

| Enzyme | Activity | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| MAO-B | Inhibition | 10 µM | 83% | semanticscholar.org |

| BACE-1 | Inhibition | 50 µM | 69% | mdpi.com |

| AChE | Inhibition | - | - | mdpi.comnih.gov |

| BChE | Inhibition | - | - | mdpi.comnih.govnih.gov |

| Aβ42 Aggregation | Inhibition | 44 µM | 56-57% | mdpi.comsemanticscholar.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Mechanisms of Action (In Vitro and In Silico)

Network Pharmacology Approaches for Target Identification and Pathway Analysis

Network pharmacology is a modern approach that integrates data from various sources to understand how a single compound can affect multiple targets within a biological system. ijirt.org This methodology has been applied to ajmalicine to explore its potential therapeutic mechanisms. ijirt.org By using databases such as SwissTargetPrediction, SEA, MalaCards, OMIM, and DisGeNET, researchers have identified potential gene and protein targets for ajmalicine. ijirt.org

These analyses have highlighted ajmalicine's interaction with α1-adrenergic receptors and the enzyme CYP2D6, which are relevant to its known antihypertensive effects, as well as its roles in vasodilation and improved cerebral circulation. ijirt.org Tools like STRING and Cytoscape have been used to construct protein-protein interaction networks and identify key pathways, while Reactome helps in understanding the disease pathways that ajmalicine may modulate. ijirt.org This integrative approach provides a broader understanding of ajmalicine's pharmacological profile beyond a single-target interaction. ijirt.org

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as ajmalicine, and its receptor protein at the atomic level. nih.govnih.gov These in silico methods have been instrumental in understanding the binding of ajmalicine to various targets implicated in Alzheimer's disease. nih.gov

Molecular docking studies have indicated that ajmalicine can bind strongly to the catalytic sites of key enzymes like AChE, BChE, BACE-1, and MAO-B. mdpi.comnih.gov The stability of these interactions is suggested by low binding energies, which imply the formation of a stable protein-ligand complex. mdpi.com For instance, docking analysis revealed that ajmalicine's binding score with MAO-B was higher than that of reserpine. nih.gov Molecular dynamics simulations further validate these findings by showing the stability of the ligand-receptor complex over time. mdpi.comfrontiersin.org These computational approaches provide valuable insights into the specific amino acid residues involved in the binding and help to elucidate the inhibitory mechanism at a molecular level. mdpi.com

Anti-Amyloidogenic Potential (In Vitro Aggregation Studies)

A key pathological feature of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.gov Compounds that can inhibit this aggregation process are of significant therapeutic interest. mdpi.com In vitro studies have demonstrated the anti-amyloidogenic potential of ajmalicine. mdpi.comnih.gov

Using the Thioflavin T (ThT) fluorescence assay, which detects the formation of Aβ fibrils, research has shown that ajmalicine can inhibit the aggregation of Aβ42 in a concentration-dependent manner. semanticscholar.org At a concentration of 44 µM, ajmalicine inhibited Aβ42 fibril formation by 56-57%. mdpi.comsemanticscholar.org Circular dichroism studies further confirmed these findings, showing that ajmalicine inhibits the formation of β-sheets, a key structural feature of aggregated Aβ. semanticscholar.org Molecular docking analysis suggests that ajmalicine may exert this effect by stacking between adjacent β-sheets, thereby preventing further oligomerization. nih.gov

Cellular Pathway Modulation Studies

Research into the cellular pathways modulated by ajmalicine is expanding, with studies exploring its effects on various cellular processes. In the context of cancer research, one study reported that ajmalicine promotes pyroptosis, a form of programmed cell death, in a liver cancer cell line by increasing the production of reactive oxygen species (ROS) and upregulating the expression of caspase 3 and GSDME-N. frontiersin.org

In the realm of its own biosynthesis, studies in Catharanthus roseus cell cultures have investigated how the terpenoid indole alkaloid (TIA) pathway, which produces ajmalicine, is regulated. mdpi.com The use of a nanosensor has allowed for real-time monitoring of ajmalicine levels in response to the silencing of key genes in this pathway, identifying the strictosidine (B192452) synthase (STR) gene as a potential regulatory point. mdpi.com Furthermore, elicitation with silver nanoparticles has been shown to upregulate genes in the ajmalicine biosynthetic pathway, leading to increased production of the compound. nih.govresearchgate.net These studies provide insights into how ajmalicine's own production is controlled at a cellular level and how it can, in turn, influence cellular pathways in other contexts.

Neuroprotective Effects in Cellular Models (e.g., PC12 cells)

Ajmalicine has demonstrated notable neuroprotective properties in cellular models, particularly in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and serve as a valuable in vitro model for studying neuronal function and neuroprotection. nih.gov Research has shown that ajmalicine can protect these cells from toxicity induced by amyloid-beta (Aβ) peptides and oxidative stress, both of which are key pathological factors in Alzheimer's disease. nih.govnih.gov

In studies investigating its efficacy, ajmalicine exhibited significant protective activity against Aβ42-induced toxicity in PC12 cells. nih.gov When PC12 cells were exposed to Aβ42, a primary component of the amyloid plaques found in the brains of Alzheimer's patients, there was a concentration-dependent decrease in cell viability. nih.gov However, pre-treatment with ajmalicine was able to counteract this effect. nih.gov Specifically, at an equimolar concentration to Aβ42 (40 μM), ajmalicine provided a 67% protection against Aβ42-induced cytotoxicity. nih.gov

Furthermore, ajmalicine has shown protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govnih.gov Oxidative stress is a critical factor in neurodegenerative diseases, leading to cellular damage and death. nih.gov In PC12 cells, ajmalicine demonstrated a protective effect against H₂O₂-induced cytotoxicity. nih.govresearchgate.net This protective action is crucial as it suggests that ajmalicine may help mitigate the neuronal damage caused by oxidative insults.

The neuroprotective mechanisms of ajmalicine also appear to be linked to its anti-amyloidogenic potential. Studies have shown that ajmalicine can inhibit the aggregation of Aβ42 peptides, with an observed anti-aggregation activity of 56%. nih.govnih.gov By interfering with the formation of neurotoxic Aβ fibrils, ajmalicine may help to reduce the progression of amyloid-related pathology. nih.gov

| Cell Model | Toxin/Stressor | Key Findings | Reference |

| PC12 Cells | Amyloid-beta 42 (Aβ42) | Ajmalicine (40 μM) showed 67% protection against Aβ42-induced cytotoxicity. | nih.gov |

| PC12 Cells | Amyloid-beta 42 (Aβ42) | Showed 56% anti-aggregation activity against Aβ42. | nih.govnih.gov |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Demonstrated significant protection against H₂O₂-induced cytotoxicity. | nih.govnih.govresearchgate.net |

Vascular Smooth Muscle Relaxation Mechanisms (In Vitro)

The vasodilatory effects of ajmalicine are attributed to its ability to induce relaxation of vascular smooth muscle. In vitro studies using isolated arterial preparations have provided insights into the mechanisms underlying this action. One of the primary mechanisms identified is the blockade of α1-adrenergic receptors. Ajmalicine acts as an antagonist at these receptors, which are involved in mediating vasoconstriction. By blocking these receptors, ajmalicine inhibits the contractile response of vascular smooth muscle to adrenergic stimuli, leading to vasodilation.

Research on fractions of Rauwolfia serpentina extract, which contains ajmalicine, has shown that fractions rich in ajmalicine exhibit relaxing activity on thoracic aorta muscles in vitro. researchgate.net This suggests a direct effect on the vascular smooth muscle. The relaxation of arterial vascular smooth muscle is a key factor in lowering blood pressure. medcraveonline.com

The mechanism of vasodilation often involves either endothelium-dependent or -independent pathways. researchgate.net While the specific reliance of ajmalicine on endothelium-derived relaxing factors like nitric oxide has been a subject of investigation, its direct action on smooth muscle cells is evident. The relaxation of vascular smooth muscle can be achieved through various mechanisms, including the modulation of intracellular calcium levels and interaction with adrenergic receptors. medcraveonline.comnih.govresearchgate.net

Impact on Cellular Signalling Cascades Related to its Pharmacological Profile

The pharmacological effects of ajmalicine are underpinned by its interaction with several key cellular signaling cascades. Its neuroprotective and vasodilatory actions are a consequence of its ability to modulate specific molecular targets and pathways.

In the context of its neuroprotective effects, ajmalicine has been shown to influence pathways related to cell survival and death. For instance, in cancer cell lines, ajmalicine has been reported to promote pyroptosis, a form of programmed cell death, by increasing the production of reactive oxygen species (ROS) and upregulating the expression of caspase 3 and GSDME-N. frontiersin.org While this was observed in cancer cells, the modulation of cell death pathways is also relevant to its neuroprotective role, where inhibiting apoptotic or necrotic pathways in neurons is beneficial.

A network pharmacology study of ajmalicine identified several potential target genes and pathways. ijirt.org This computational approach suggested that ajmalicine might influence pathways such as the regulation of gene expression by Hypoxia-inducible Factor (HIF) and signaling by Vascular Endothelial Growth Factor (VEGF). ijirt.org The VEGF signaling pathway is crucial for angiogenesis and endothelial cell function, which could be relevant to its effects on the vasculature. ijirt.org

Furthermore, the biosynthesis of ajmalicine itself in Catharanthus roseus cells is regulated by complex signaling involving plant hormones like cytokinins and gibberellins. nih.gov The regulation of its production is tied to the expression of genes in the monoterpenoid indole alkaloid (MIA) biosynthetic pathway. nih.gov Additionally, calcium signaling plays a crucial role. The biosynthesis of MIA, including ajmalicine, is modulated by distinct intracellular Ca²⁺-release mechanisms, suggesting the involvement of IP3- and cADPR-sensitive Ca²⁺ channels. oup.com This highlights the intricate signaling networks that not only govern the synthesis of ajmalicine but also hint at the types of cellular mechanisms it might influence. For example, its antihypertensive action is likely mediated in part by a reduction in peripheral resistance through the relaxation of vascular smooth muscle. medcraveonline.com

Synthetic and Semisynthetic Methodologies for Ajmalicine and Its Analogues

Total Synthesis Approaches

Total synthesis provides a powerful platform for the de novo construction of complex natural products from simple, commercially available starting materials. These approaches offer the flexibility to introduce structural modifications at various stages, facilitating the generation of diverse alkaloid analogues.

The retrosynthetic analysis of ajmalicine (B1678821) and the broader yohimban (B1201205) alkaloid family involves strategically disconnecting the complex pentacyclic framework into simpler, more manageable precursors. uclouvain.be A common strategy centers on the disconnection of the C-N and C-C bonds that form the tetracyclic or pentacyclic core.

A pivotal disconnection is often made at the C3-N4 bond, which can be formed via a Pictet-Spengler reaction or a related cyclization. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, a biomimetic approach that mimics a key step in the natural biosynthesis of monoterpene indole (B1671886) alkaloids. researchgate.net Another key retrosynthetic approach involves the disconnection of the E-ring, often targeting the C15-C16 or C20-C21 bond. For instance, one synthesis of (–)-ajmalicine utilized an intramolecular Michael reaction as a key step to form the C(15)–C(20) bond with complete stereocontrol. rsc.org

More recent strategies have envisioned a central pentacyclic lactone as a common intermediate that can be accessed from simpler starting materials like N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal through an organocatalytic reaction. acs.orgnih.gov This intermediate serves as a versatile branching point for the synthesis of ajmalicine and other related alkaloids. acs.orgnih.gov

Table 1: Key Retrosynthetic Disconnections for the Yohimban Core

| Disconnection Strategy | Key Reaction for Forward Synthesis | Precursors |

|---|---|---|

| Pictet-Spengler | Pictet-Spengler Cyclization | Tryptamine derivative, Secologanin (B1681713) or aldehyde equivalent |

| Intramolecular Michael Addition | Michael Reaction | Functionalized tryptamine with a Michael acceptor |

| Intramolecular Diels-Alder | Hetero-Diels-Alder Reaction | Diene and dienophile tethered to the indole core |

Achieving stereocontrol across the multiple chiral centers of ajmalicine (C3, C15, C19, and C20) is a central challenge in its total synthesis. Chemists have employed a variety of stereoselective reactions to address this.

Pictet-Spengler Reaction: This is one of the most fundamental reactions in indole alkaloid synthesis. The use of chiral catalysts or chiral auxiliaries can induce high levels of stereoselectivity, establishing the crucial C3 stereocenter. researchgate.net

Intramolecular Hetero-Diels-Alder Reaction: A stereo-controlled synthesis of (–)-ajmalicine has been developed using an intramolecular hetero-Diels-Alder reaction as the key step, starting from diethyl L-tartrate to set the stereochemistry. rsc.org

Intramolecular Michael Reaction: In one approach, the conversion of (–)-tryptophan into (–)-ajmalicine was achieved in 15 steps, with the key transformation being an intramolecular Michael reaction that formed the C(15)–C(20) bond with high stereocontrol. rsc.org

Organocatalysis: A highly diastereo- and enantioselective organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal was used to construct a functionalized pentacyclic intermediate, which efficiently set multiple stereocenters early in the synthesis. acs.orgresearchgate.net

Reduction of Lactones/Esters: The final steps in many syntheses involve the selective reduction of ester or lactone functionalities to form the dihydropyran E-ring of ajmalicine. For example, the selective reduction of a pentacyclic lactone intermediate to a lactol, followed by dehydration, yielded (−)-ajmalicine. acs.org

A hallmark of an efficient synthetic strategy is its ability to be divergent, allowing for the synthesis of multiple related natural products from a common intermediate. This approach is not only elegant but also practical for creating libraries of compounds for biological screening. digitellinc.com

Key Chemical Transformations and Stereocontrol in Ajmalicine Synthesis

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis leverages the high selectivity and efficiency of enzymes for specific transformations within a broader chemical synthesis framework. rsc.org This "best of both worlds" approach can simplify complex synthetic routes, reduce the need for protecting groups, and introduce chirality with high precision. nih.govresearchgate.net

The synthesis of indole alkaloids like ajmalicine is particularly well-suited to chemo-enzymatic methods because key biosynthetic enzymes are known and can be harnessed. nih.govmpg.de The central transformation in the biosynthesis of most monoterpene indole alkaloids is the Pictet-Spengler condensation of tryptamine with secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR). whiterose.ac.uk

In a chemo-enzymatic approach, chemically synthesized tryptamine analogues can be combined with naturally sourced or recombinantly produced secologanin in the presence of STR. mpg.de This enzymatic step forms the C-C bond of the strictosidine core with absolute stereocontrol. whiterose.ac.uk The resulting strictosidine can then be converted through subsequent chemical steps into ajmalicine and other alkaloids. This integration avoids the challenges of stereoselectively creating the C3 center via purely chemical means and takes advantage of the enzyme's exquisite specificity. researchgate.net Research has shown that a concerted induction of several enzyme activities, including tryptophan decarboxylase (TDC), strictosidine synthase (SSS), and geraniol-10-hydroxylase (G10H), is essential for efficient ajmalicine formation in plant cell cultures. nih.gov

Biocatalysis refers to the use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. rsc.org In the context of indole alkaloids, several types of enzymatic reactions are of significant interest. nih.govresearchgate.net

Pictet-Spenglerases: Strictosidine synthase (STR) is a prime example of a Pictet-Spenglerase enzyme. whiterose.ac.uk It catalyzes the key C-C bond formation between tryptamine and secologanin, introducing chirality and forming the foundational structure of hundreds of alkaloids. researchgate.netwhiterose.ac.uk The crystal structure of STR from Rauwolfia serpentina has been solved, providing insights into its catalytic mechanism, which involves a general acid catalyst (Glu309) to facilitate the reaction. whiterose.ac.uk

Oxidoreductases: Enzymes such as cytochrome P450s and dehydrogenases play crucial roles in the later, tailoring steps of alkaloid biosynthesis. biorxiv.org For example, tetrahydroalstonine (B1682762) synthase reduces the iminium form of cathenamine (B1202132), channeling metabolic flow toward the heteroyohimbine scaffold of ajmalicine. mpg.de Engineering these enzymes can expand their substrate scope, enabling the production of novel alkaloid derivatives. biorxiv.org

Hydrolases: Lipases are often used for the kinetic resolution of racemic intermediates in a chemical synthesis, providing access to enantiomerically pure building blocks. rsc.org For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of an alcohol, allowing for the easy separation of the two enantiomers, which can then be carried forward in the synthesis of a target alkaloid. rsc.org

Table 2: Compound Names Mentioned

| Compound Name | Classification |

|---|---|

| Ajmalicine | Indole Alkaloid (Heteroyohimbine) |

| Mayumbine (B41145) | Indole Alkaloid (Heteroyohimbine) |

| Roxburghine C | Bisindole Alkaloid |

| Tryptamine | Indoleamine |

| Secologanin | Iridoid Monoterpene |

| Strictosidine | Monoterpene Indole Alkaloid |

| Tetrahydroalstonine | Indole Alkaloid (Heteroyohimbine) |

| Cathenamine | Indole Alkaloid Intermediate |

| (–)-tryptophan | Amino Acid |

| Diethyl L-tartrate | Chiral Building Block |

| N-acetoacetyl tryptamine | Synthetic Precursor |

Development of Novel Chemo-Enzymatic Routes

The integration of enzymatic transformations with classical chemical synthesis, known as chemo-enzymatic synthesis, offers powerful strategies for producing complex natural products like Ajmalicine(1+). These routes leverage the high selectivity of enzymes for specific steps, which can be difficult to achieve through purely chemical means.

Research has focused on utilizing enzymes from the monoterpenoid indole alkaloid (MIA) biosynthetic pathway. A pivotal enzyme is Strictosidine Synthase (STR), which catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to most MIAs. whiterose.ac.uknih.gov By supplying tryptamine analogs to STR, researchers can generate novel strictosidine derivatives that can be further converted into Ajmalicine analogues through subsequent chemical or enzymatic steps. researchgate.net For instance, engineering the substrate scope of STR has been a key strategy to produce halogenated indole alkaloids. whiterose.ac.uk

Another approach involves the enzymatic hydrolysis of secologanin derivatives. In one study, the enzymatic hydrolysis of secologanin ethylene (B1197577) acetal (B89532) at pH 5.0 led to a stereoselective rearrangement of its aglycone. researchgate.netresearchgate.net This intermediate was then subjected to chemical steps—reductive amination with tryptamine and cyclisation—to afford 3-iso-ajmalicine, which could subsequently be chemically inverted to Ajmalicine. researchgate.netresearchgate.net

Furthermore, enzymes that act downstream of strictosidine are being explored. Tetrahydroalstonine synthase (THAS) and the more recently discovered heteroyohimbine synthase (HYS) are NADPH-dependent reductases that convert the strictosidine aglycone into various heteroyohimbine isomers. nih.govmpg.de While THAS primarily produces tetrahydroalstonine, HYS generates a mixture of Ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine. nih.govmpg.de These enzymes can be used to produce the core alkaloid structure, which can then be chemically modified. The discovery of a cytochrome P450 enzyme that catalyzes the oxidative rearrangement of the heteroyohimbine scaffold to spirooxindoles opens further possibilities for chemo-enzymatic diversification. frontiersin.org

| Enzyme/System | Precursor(s) | Key Transformation | Product(s) |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Pictet-Spengler Reaction | Strictosidine |

| β-Glucosidase | Secologanin ethylene acetal | Hydrolysis & Rearrangement | Dihydropyran aldehyde intermediate |

| Heteroyohimbine Synthase (HYS) & NADPH | Strictosidine aglycone | Reductive Cyclization | Ajmalicine, Tetrahydroalstonine, 19-epi-Ajmalicine |

| Alstonine Synthase (AS) | Ajmalicine | Aromatization | Serpentine (B99607) |

Stereoselective Synthesis

The complex stereochemistry of Ajmalicine(1+), featuring multiple chiral centers, makes its synthesis a significant challenge. Consequently, the development of stereoselective methods to control the precise three-dimensional arrangement of the molecule has been a major focus of synthetic organic chemistry.

Diastereoselective and Enantioselective Methodologies

Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the efficient synthesis of (−)-Ajmalicine. A number of powerful methodologies have been developed to this end.

One prominent strategy involves a divergent enantioselective total synthesis that utilizes an organocatalytic reaction as the key step. acs.orgnih.govresearchgate.net This approach employs Franzén's organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, catalyzed by a Hayashi-Jørgensen-type catalyst. acs.orgnih.gov This reaction generates a key functionalized pentacyclic intermediate with exceptionally high diastereo- and enantioselectivity (dr >20:1, 97% ee). acs.org This intermediate serves as a versatile platform from which (−)-Ajmalicine and other stereoisomers can be divergently synthesized. nih.govresearchgate.net

The intramolecular Pictet-Spengler reaction is another critical transformation where stereocontrol is paramount. acs.orgnih.gov In the synthesis of related alkaloids, this reaction has been rendered highly diastereoselective (dr >20:1) through the use of trifluoroacetic acid to promote a one-pot N-Boc deprotection/cyclization cascade. acs.org

A highly diastereoselective intramolecular hetero-Diels-Alder reaction has also been employed to construct the cis-fused D/E ring system found in Ajmalicine's congeners. rsc.org This method controls the stereochemistry based on the configuration of the dienophile alkene, demonstrating how orbital symmetry rules can be harnessed for stereocontrol in alkaloid synthesis. rsc.org

| Reaction Type | Catalyst/Reagent | Key Substrates | Selectivity Achieved | Reference |

| Organocatalytic Michael/Acylation | Hayashi–Jørgensen catalyst (20 mol %) | N-acetoacetyl tryptamine, (E)-5-hydroxypent-2-enal | dr >20:1, 97% ee | acs.org |

| Intramolecular Pictet–Spengler | Trifluoroacetic acid | δ-ketoamide precursor | dr >20:1 | acs.org |

| Intramolecular Hetero-Diels-Alder | Thermal (reflux) | E-alkene tethered to a heterodiene | High Diastereoselectivity | rsc.org |

| Vinylogous Mannich Reaction | Ti(OiPr)4/(S)-BINOL complex | Triisopropylsilyloxyfuran, Aldimine | Up to 54% ee | capes.gov.br |

Chiral Pool Approaches and Asymmetric Catalysis in Ajmalicine Synthesis

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, embedding chirality into the synthetic target from the outset. Several syntheses of Ajmalicine(1+) and its isomers have begun from such precursors.

Secologanin, a naturally occurring secoiridoid glycoside, is a common starting material. researchgate.netresearchgate.net Its inherent chirality is transferred through a series of transformations to establish the stereocenters of the final alkaloid. A short stereoselective synthesis of (−)-3-iso-ajmalicine, which is then inverted to (−)-Ajmalicine, originates from secologanin. researchgate.netresearchgate.net Another successful approach started from diethyl L-tartrate, using an intramolecular hetero-Diels-Alder reaction to establish the stereochemistry of the D/E ring system. rsc.org Additionally, a concise enantiospecific formal synthesis of Ajmalicine has been achieved starting from a chiral cyclopentanone (B42830) derivative easily obtained from (–)-carvone. rsc.orgresearchgate.netrsc.org

Asymmetric Catalysis

Asymmetric catalysis is a more modern and atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This strategy avoids the stoichiometric use of chiral auxiliaries. nih.gov

The enantioselective synthesis of (−)-Ajmalicine has been achieved using organocatalysis. acs.orgnih.gov Specifically, a prolinol-derived catalyst (Hayashi-Jørgensen catalyst) effectively controls the stereochemical outcome of the initial C-C bond-forming reaction. acs.org Other organocatalytic systems, such as those employing quinine-derived thiourea (B124793) catalysts, have been instrumental in asymmetric Pictet-Spengler reactions, a key C-ring forming strategy in alkaloid synthesis. oup.com Metal-based asymmetric catalysis has also been applied, for example, in the catalytic, asymmetric vinylogous Mannich reaction, where a chiral titanium-BINOL complex is used to add silyloxyfurans to aldimines, setting a key stereocenter for the construction of the heteroyohimboid framework. capes.gov.br

Synthesis of Specific Stereoisomers (e.g., 3-iso-Ajmalicine, 19-epi-Ajmalicine)

The methodologies developed for Ajmalicine(1+) synthesis are often flexible enough to allow for the targeted synthesis of its specific stereoisomers, which can exhibit distinct biological activities.

3-iso-Ajmalicine: This stereoisomer is often an intermediate in the synthesis of Ajmalicine itself. A notable chemo-enzymatic route begins with the enzymatic hydrolysis of secologanin ethylene acetal, which stereoselectively rearranges to an aldehyde. researchgate.netresearchgate.net Subsequent reductive amination with tryptamine and cyclization directly yields (−)-3-iso-ajmalicine. researchgate.netresearchgate.net This product can then be epimerized at the C3 position to furnish (−)-Ajmalicine. researchgate.net

19-epi-Ajmalicine ((+)-Mayumbine): This diastereomer is a frequent target in divergent synthetic strategies. A powerful approach uses a common pentacyclic lactone intermediate, which is prepared with high enantioselectivity via an organocatalytic reaction. acs.orgnih.govresearchgate.net This lactone can then be selectively elaborated into either (−)-Ajmalicine or (+)-19-epi-Ajmalicine, demonstrating a unified strategy for accessing these heteroyohimbine alkaloids. acs.orgnih.gov A formal synthesis has also been reported starting from a chiral derivative of (–)-carvone. rsc.orgresearchgate.net Another method involves the chemical transformation of demethylcorynanthein, which upon treatment with mercuric acetate (B1210297) followed by reduction with sodium borohydride, can yield both Ajmalicine and 19-epi-ajmalicine, which are then separated by chromatography. google.com

| Target Stereoisomer | Key Synthetic Strategy / Precursor | Reference(s) |

| (−)-3-iso-Ajmalicine | Chemo-enzymatic route from secologanin ethylene acetal | researchgate.netresearchgate.net |

| (+)-19-epi-Ajmalicine | Divergent synthesis from a common pentacyclic lactone intermediate | acs.orgnih.govresearchgate.net |

| (+)-19-epi-Ajmalicine | Formal synthesis from a chiral derivative of (–)-carvone | rsc.orgresearchgate.netrsc.org |

| (+)-19-epi-Ajmalicine | Chemical conversion from demethylcorynanthein | google.com |

| (−)-Tetrahydroalstonine | Stereo-controlled synthesis from diethyl L-tartrate via a common adduct | rsc.org |

Derivatization and Structure Activity Relationship Sar Research of Ajmalicine 1+

Synthesis of Ajmalicine (B1678821) Analogues and Stereoisomers for SAR Studies

The quest to understand and enhance the therapeutic potential of ajmalicine has led to the development of various synthetic strategies aimed at modifying its core structure. These efforts have focused on altering the yohimban (B1201205) skeleton, modifying the D and E rings, and introducing novel functional groups.

The yohimban skeleton is the fundamental framework of ajmalicine and related alkaloids. Researchers have explored various methods to construct and modify this pentacyclic system to generate a library of analogues for SAR studies. One approach involves the photochemical cyclization of enamides to build the yohimban ring system, providing a pathway to different stereoisomers like yohimban, epiyohimban, and alloyohimban. researchgate.net Another strategy employs a rhodium-catalyzed hydroformylation of a homoallylamine, which has been applied to the synthesis of yohimbane alkaloids. researchgate.net

A divergent enantioselective total synthesis of (−)-ajmalicine has been reported, which utilizes an organocatalytic reaction to create a functionalized pentacyclic intermediate. nih.gov This key intermediate serves as a versatile platform for accessing various heteroyohimbine alkaloids. nih.gov Furthermore, a convergent route has been described for the synthesis of racemic ajmalicine and its 19-epi-isomer from preformed D, E-ring moieties and tryptophyl bromide. researchgate.net These synthetic endeavors not only provide access to ajmalicine itself but also open avenues for creating structurally diverse analogues by intercepting and modifying synthetic intermediates.

Modifications of the D and E rings of the ajmalicine scaffold have been a key focus of SAR studies. The heteroyohimbine structure of ajmalicine, characterized by an oxygen atom in the E ring, distinguishes it from other yohimbine-related alkaloids. nih.gov Synthetic strategies have been developed to introduce heteroatoms other than oxygen into the E ring. nih.gov

One notable modification involves the synthesis of 16-fluoro-16-decarbomethoxyajmalicine. researchgate.net This was achieved by reacting an aldehyde intermediate with a Wittig-Horner reagent, methyl diethylphosphonofluoroacetate, to introduce a fluorine atom at the 16-position. researchgate.net This research highlights the potential for introducing novel functionalities into the E ring to probe their effects on biological activity. Additionally, the synthesis of ajmalicine analogues with a dihydrofuran unit has been reported, further expanding the chemical space of ring-E modified derivatives. researchgate.net

The nitrogen atoms within the ajmalicine structure present opportunities for derivatization, including the formation of N-oxides. The synthesis of fargesine, an indole (B1671886) alkaloid with a structural relationship to ajmalicine, involved the formation of an N-oxide as a key step. rsc.org This suggests that similar synthetic strategies could be applied to ajmalicine to generate its N-oxide analogues. The introduction of an N-oxide moiety can significantly alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor binding and enzyme inhibitory activities.

Preparation of Ring-D and Ring-E Modified Derivatives

Structural Modification for Biological Probing

The synthesis of a diverse range of ajmalicine analogues has enabled detailed investigations into the relationship between their chemical structures and biological activities. These studies have provided valuable insights into the key structural features required for receptor binding and enzyme inhibition.

Ajmalicine and its stereoisomers exhibit distinct binding affinities for various receptors, particularly adrenergic receptors. Ajmalicine acts as an α1-adrenergic receptor antagonist with preferential action over α2-adrenergic receptors. ebi.ac.ukwikipedia.org This selectivity is in contrast to its structurally related isomer yohimbine (B192690), which is a well-known α2-adrenergic antagonist. numberanalytics.com The stereochemistry of the yohimban skeleton plays a crucial role in determining this receptor selectivity.

Studies on raubasine (B4998273) stereoisomers, including tetrahydroalstonine (B1682762) and akuammigine (B127127), have shown that they competitively antagonize the effect of noradrenaline on postsynaptic α-adrenoceptors, with varying potencies. ebi.ac.uk For instance, raubasine (ajmalicine) displayed a pA2 value of 6.57, while tetrahydroalstonine and akuammigine had values of 4.56 and 4.68, respectively, indicating differences in their binding affinities. ebi.ac.uk The introduction of a carboxylic acid group into the tetrahydro-β-carboline system, a core component of the ajmalicine structure, has been shown to abolish affinity for the GABAA1 receptor's benzodiazepine (B76468) site. ijrrjournal.com Conversely, the substitution of an ester group at the same position can increase affinity. ijrrjournal.com

The inhibitory effects of ajmalicine and its analogues on various enzymes have been a significant area of research, particularly in the context of neurodegenerative diseases and drug metabolism.

Inhibition of Cholinesterases:

In the context of Alzheimer's disease, ajmalicine has been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, ajmalicine demonstrated inhibitory potential against both AChE and BuChE with binding energies of -9.02 and -8.89 kcal/mole, respectively. researchgate.net However, other structurally related compounds showed even greater inhibitory activity. researchgate.net For instance, reserpine (B192253) was found to be a more potent dual cholinesterase inhibitor than ajmalicine, with IC50 values of 1.7 μM for AChE and 2.8 μM for BuChE. nih.govnih.govresearchgate.net An in-silico study identified two ajmalicine analogues, SN00288228 and SN00226692, with predicted binding energies of -9.88 kcal/mole against AChE and -9.54 kcal/mole against BuChE, respectively, suggesting they could be more potent inhibitors than ajmalicine itself. researchgate.net

Inhibition of Cytochrome P450 Enzymes:

Ajmalicine is a very potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is responsible for the metabolism of numerous drugs. ebi.ac.ukwikipedia.org It exhibits an IC50 value of 0.0023 μM against this enzyme. ebi.ac.uk In contrast, its analogue serpentine (B99607) showed an IC50 value of 3.51 μM. ebi.ac.uk Further studies revealed that ajmalicine acts as a reversible inhibitor of CYP2D6, whereas serpentine is a mechanism-based inhibitor. ebi.ac.uk Both compounds showed weak or no inhibition against another important drug-metabolizing enzyme, CYP3A4. ebi.ac.uk

Inhibition of Other Enzymes:

Ajmalicine has also been shown to inhibit other enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and monoamine oxidase-B (MAO-B) in a concentration-dependent manner. nih.govnih.govresearchgate.net Furthermore, in the context of Chagas disease, in-silico studies have shown that ajmalicine has a strong binding affinity for the cruzain enzyme of Trypanosoma cruzi, with a Gibbs free energy of binding (ΔG) of -9.59 Kcal.mol-1. rsdjournal.org This was more favorable than the standard drug benznidazole. rsdjournal.org

The following tables summarize the inhibitory activities of ajmalicine and its analogues against various enzymes:

| Compound | Target Enzyme | IC50 / Binding Energy | Reference |

| Ajmalicine | Acetylcholinesterase (AChE) | -9.02 kcal/mol (Binding Energy) | researchgate.net |

| Ajmalicine | Butyrylcholinesterase (BuChE) | -8.89 kcal/mol (Binding Energy) | researchgate.net |

| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM | nih.govnih.govresearchgate.net |

| Reserpine | Butyrylcholinesterase (BuChE) | 2.8 µM | nih.govnih.govresearchgate.net |

| SN00288228 | Acetylcholinesterase (AChE) | -9.88 kcal/mol (Binding Energy) | researchgate.net |

| SN00226692 | Butyrylcholinesterase (BuChE) | -9.54 kcal/mol (Binding Energy) | researchgate.net |

| Ajmalicine | CYP2D6 | 0.0023 µM | ebi.ac.uk |

| Serpentine | CYP2D6 | 3.51 µM | ebi.ac.uk |

| Ajmalicine | Cruzain | -9.59 Kcal/mol (Binding Energy) | rsdjournal.org |

These findings underscore the importance of specific structural features in determining the enzyme inhibitory profile of ajmalicine and its derivatives. The data generated from these SAR studies provide a valuable foundation for the design of new, more potent, and selective enzyme inhibitors for various therapeutic applications.

Impact of Structural Changes on Receptor Binding Affinity

Computational Approaches to SAR Prediction

The exploration of the structure-activity relationships (SAR) of complex natural products like Ajmalicine(1+) has been significantly advanced by computational methods. These in silico techniques allow for the prediction of biological activity and the rational design of new derivatives, complementing experimental studies. researchgate.net By simulating interactions at a molecular level, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. ijpsjournal.com Key computational approaches in this field include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. mdpi.com This approach is instrumental in predicting the activity of unsynthesized compounds and understanding which structural attributes are crucial for a desired biological effect. jocpr.commdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Selection : A series of Ajmalicine(1+) analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled. chemmethod.com

Descriptor Calculation : For each analog, a wide range of molecular descriptors are calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (like lipophilicity, polarizability), electronic properties (such as electronegativity), and topological features (related to molecular size and shape). jocpr.comchemmethod.com

Model Development : Statistical methods are employed to build a mathematical equation linking the descriptors to the biological activity. chemmethod.com Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN). chemmethod.com

Model Validation : The predictive power and robustness of the developed model are rigorously tested using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and external validation with a test set of molecules not used in the model's creation. chemmethod.comnih.gov

A validated QSAR model for Ajmalicine(1+) derivatives could provide critical insights into the SAR, highlighting, for instance, that increased lipophilicity in a specific region of the molecule enhances activity, while bulky substituents at another position are detrimental. This information guides the rational design of new, potentially more potent analogs.